

physical properties of sclareol (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Sclareol
Cat. No.:	B1681606

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Sclareol**

Introduction

Sclareol is a bicyclic diterpene alcohol derived from the essential oil of *Salvia sclarea* (clary sage).^[1] Its unique chemical structure and fragrant properties have led to its widespread use in the fragrance industry as a fixative and as a precursor for the synthesis of ambergris substitutes like Ambroxide.^[2] Beyond its olfactory applications, **sclareol** has garnered significant interest in the pharmaceutical and nutraceutical fields for its potential anti-inflammatory, antimicrobial, and anti-cancer properties.^{[2][3]} A thorough understanding of its physical properties, namely its melting point and solubility, is fundamental for its extraction, purification, formulation, and application in various industrial and research settings. This guide provides a comprehensive overview of these key physical characteristics, complete with quantitative data, detailed experimental methodologies, and process visualizations.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For **sclareol**, various sources report a range of melting points, which can be attributed to differences in the purity of the samples and the analytical methods employed. **Sclareol** typically presents as a white to off-white crystalline powder or as pellets and large crystals.^{[4][5]}

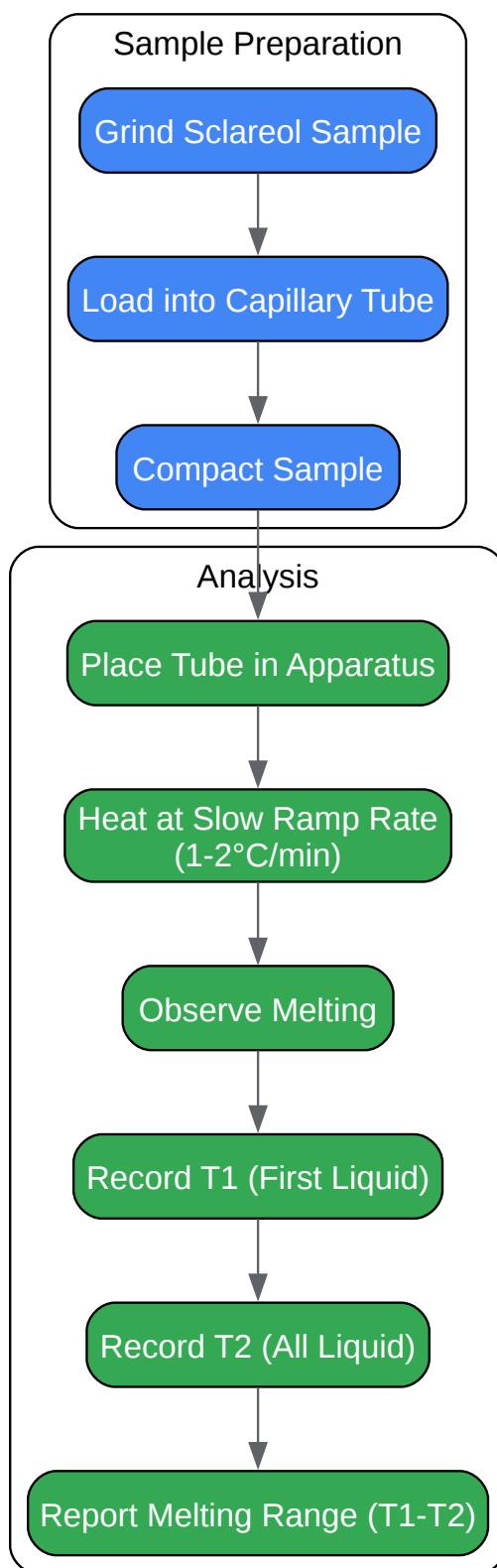
Quantitative Data: Melting Point of Sclareol

The table below summarizes the melting point ranges for **sclareol** as reported in the scientific and technical literature.

Melting Point Range (°C)	Melting Point Range (°F)	Source(s)
95.6 - 98.7	204.1 - 209.7	[1]
95 - 100	203 - 212	[2][6][7]
99 - 103	210.2 - 217.4	[5][8]
105 - 107	221 - 224.6	[6][9]

Experimental Protocol: Melting Point Determination via Capillary Method

The melting point of **sclareol** is typically determined using the capillary method with a digital melting point apparatus. This method provides a melting range, which is an indication of the substance's purity; pure compounds exhibit a sharp melting range of 1-2°C, whereas impurities tend to broaden and depress this range.[10]


Apparatus and Materials:

- Digital Melting Point Apparatus (e.g., DigiMelt)
- Capillary tubes (closed at one end)
- **Sclareol** sample (crystalline powder)
- Mortar and pestle (optional, for sample grinding)
- Glass tubing (for packing)

Procedure:

- Sample Preparation: A small amount of the **sclareol** sample is finely ground, if necessary, to ensure uniform packing.

- Capillary Tube Loading: The open end of a capillary tube is pressed into the **sclareol** powder. A small quantity (approximately 1-2 mm in height) of the solid is introduced into the tube.[10]
- Sample Packing: The capillary tube is tapped gently on a hard surface, or the closed end is dropped through a long glass tube to compact the **sclareol** at the bottom.[10] This ensures efficient and uniform heat transfer.
- Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
- Determination:
 - A rapid heating ramp (e.g., 10-15°C/min) is used for a preliminary, approximate determination.
 - For an accurate measurement, the apparatus is cooled to at least 20°C below the approximate melting point. A new sample is introduced, and the temperature is increased at a slow rate (1-2°C/min).[10]
- Data Recording: Two temperatures are recorded:
 - T1: The temperature at which the first drop of liquid appears.
 - T2: The temperature at which the entire solid mass has completely melted into a clear liquid.
 - The melting range is reported as T1 - T2.

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for melting point determination.

Solubility

Solubility is a crucial physical property that dictates the choice of solvents for extraction, purification, and formulation. **Sclareol**, being a diterpene alcohol, exhibits poor solubility in aqueous solutions but is soluble in various organic solvents.

Quantitative Data: Solubility of Sclareol

The following table summarizes the solubility of **sclareol** in water and several common organic solvents. Data is presented at or near ambient temperature (25°C / 298 K) unless otherwise specified.

Solvent	Solubility	Notes	Source(s)
Water	Practically Insoluble	Estimated at 0.08174 mg/L @ 25°C	[3][4][9][11]
Ethanol	Soluble	20 mg/mL	[4][11]
Ethanol (warmed)	Soluble	23 mg/mL	[12]
DMSO	Soluble	41 mg/mL	[11]
Dimethyl Formamide (DMF)	Soluble	-	[13]
Butyl Butyrate	High Solubility	Highest among 17 tested solvents	[14]
Formamide	Low Solubility	Lowest among 17 tested solvents	[14]
Alcohol (general)	Soluble	-	[3][9]
Oil	Soluble	-	[8]

Experimental Protocol: Solubility Determination by Gas Chromatography (GC)

A common method for determining the solubility of compounds like **sclareol** in organic solvents involves creating a saturated solution and quantifying the solute concentration using gas

chromatography (GC).[\[14\]](#)[\[15\]](#)

Apparatus and Materials:

- Gas Chromatograph (GC) with a suitable detector (e.g., FID)
- Analytical balance
- Stirrer/shaker
- Temperature-controlled bath (e.g., 298 ± 2 K)
- Syringe filters (e.g., 0.45 μm)
- Autosampler vials
- **Sclareol** (>95% purity)
- Organic solvents (HPLC grade)
- Internal standard (e.g., Heptadecane)

Procedure:

- Preparation of Saturated Solution: An excess amount of **sclareol** is added to a known volume of the desired organic solvent in a sealed vial.
- Equilibration: The resulting slurry is agitated (stirred or shaken) in a temperature-controlled bath for an extended period (e.g., at least 12 hours) to ensure equilibrium is reached.[\[14\]](#)
- Sample Filtration: The saturated solution is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any undissolved solid particles.
- Dilution and Standard Addition: The clear, saturated filtrate is precisely diluted with the same solvent. An internal standard is added to both the calibration standards and the unknown sample to correct for injection volume variations.[\[14\]](#)

- Calibration Curve: A series of standard solutions of **sclareol** with known concentrations are prepared in the solvent of interest. These standards, also containing the internal standard, are analyzed by GC to create a calibration curve plotting peak area ratio (**sclareol/internal standard**) against concentration.[14]
- GC Analysis: The diluted sample is injected into the GC. The peak area corresponding to **sclareol** is recorded.
- Quantification: The concentration of **sclareol** in the diluted sample is determined by interpolating its peak area ratio onto the calibration curve. The initial solubility in the saturated solution is then calculated by accounting for the dilution factor.

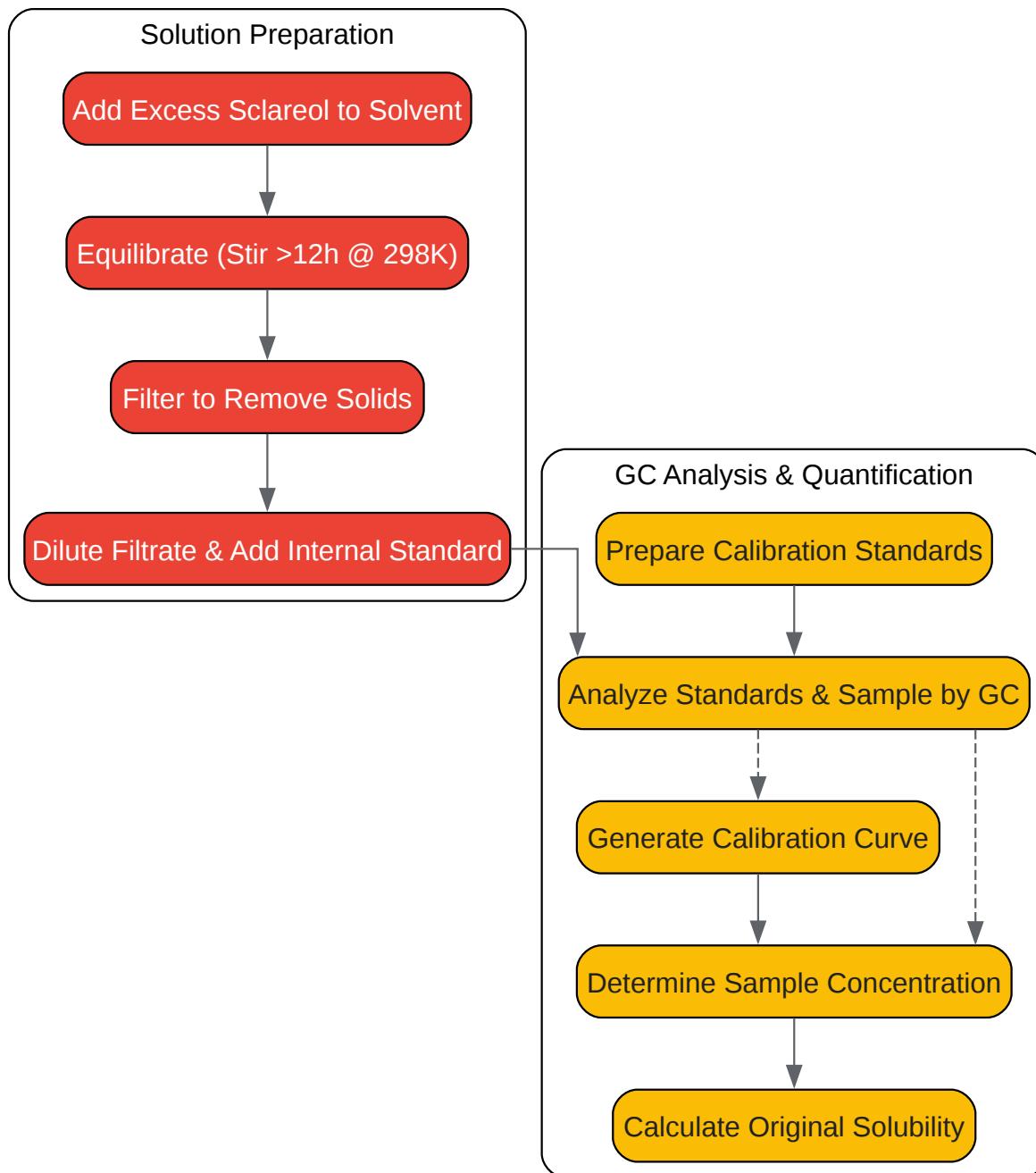

[Click to download full resolution via product page](#)

Figure 2. Workflow for solubility determination by Gas Chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sclareol - Wikipedia [en.wikipedia.org]
- 2. Sclareol CAS#: 515-03-7 [m.chemicalbook.com]
- 3. foreverest.net [foreverest.net]
- 4. Sclareol | C20H36O2 | CID 163263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbino.com]
- 7. Sclareol, 98% 515-03-7 India [ottokemi.com]
- 8. Sclareol | 515-03-7 [chemicalbook.com]
- 9. sclareol [thegoodsentscompany.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. selleckchem.com [selleckchem.com]
- 12. adooq.com [adooq.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. ijcea.org [ijcea.org]
- 15. Modeling the Solubility of Sclareol in Organic Solvents using Solubility Parameters [repository.lib.ncsu.edu]
- To cite this document: BenchChem. [physical properties of sclareol (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1681606#physical-properties-of-sclareol-melting-point-solubility\]](https://www.benchchem.com/product/b1681606#physical-properties-of-sclareol-melting-point-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com